
9-Bromo-2-fluoro-7-nitro-9h-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Bromo-2-fluoro-7-nitro-9H-fluorene: is an organic compound with the molecular formula C13H7BrFNO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine, fluorine, and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-2-fluoro-7-nitro-9H-fluorene typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-7-nitrofluorene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained to ensure selective bromination at the 9-position of the fluorene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in 9-Bromo-2-fluoro-7-nitro-9H-fluorene can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the fluorene ring, leading to the formation of fluorenone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution: Products include 9-azido-2-fluoro-7-nitrofluorene or 9-thiocyanato-2-fluoro-7-nitrofluorene.
Reduction: The major product is 9-bromo-2-fluoro-7-amino-9H-fluorene.
Oxidation: The major product is 9-bromo-2-fluoro-7-nitrofluorenone.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-Bromo-2-fluoro-7-nitro-9H-fluorene is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its properties contribute to the development of high-performance electronic devices.
Wirkmechanismus
The mechanism of action of 9-Bromo-2-fluoro-7-nitro-9H-fluorene and its derivatives involves interactions with specific molecular targets. For instance, the nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-7-nitro-9H-fluorene
- 9-Bromo-2-fluoro-9H-fluorene
- 2,7-Dibromo-9H-fluorene
Uniqueness: 9-Bromo-2-fluoro-7-nitro-9H-fluorene is unique due to the presence of both fluorine and nitro groups on the fluorene ring. This combination of functional groups imparts distinct chemical reactivity and properties compared to its analogs. The fluorine atom enhances the compound’s stability and lipophilicity, while the nitro group contributes to its potential biological activity.
Eigenschaften
CAS-Nummer |
1644-55-9 |
|---|---|
Molekularformel |
C13H7BrFNO2 |
Molekulargewicht |
308.10 g/mol |
IUPAC-Name |
9-bromo-2-fluoro-7-nitro-9H-fluorene |
InChI |
InChI=1S/C13H7BrFNO2/c14-13-11-5-7(15)1-3-9(11)10-4-2-8(16(17)18)6-12(10)13/h1-6,13H |
InChI-Schlüssel |
BMDIBGFDJCEJLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(C3=C2C=CC(=C3)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


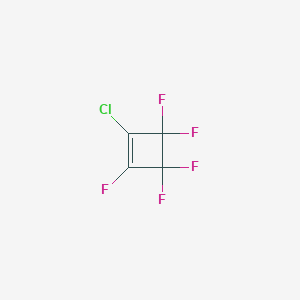
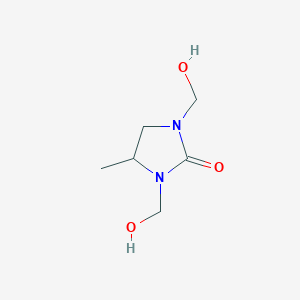
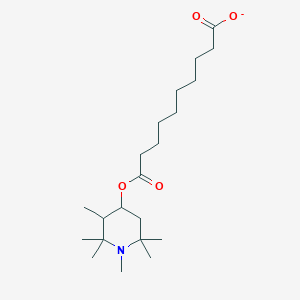
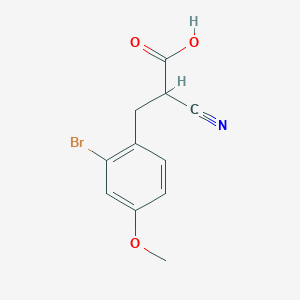
![(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14748397.png)
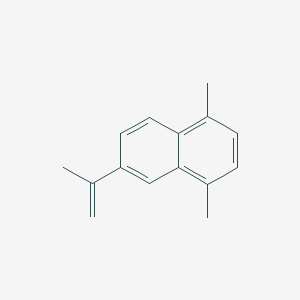
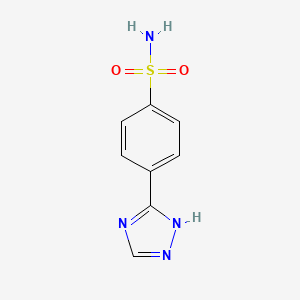
![Spiro[4.7]dodecane](/img/structure/B14748417.png)
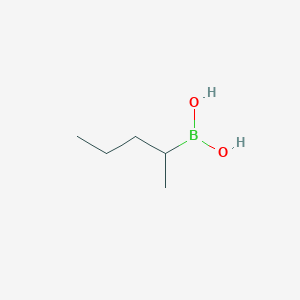
![9-Thiabicyclo[3.3.1]nonane](/img/structure/B14748427.png)
![(1R,9S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one](/img/structure/B14748435.png)

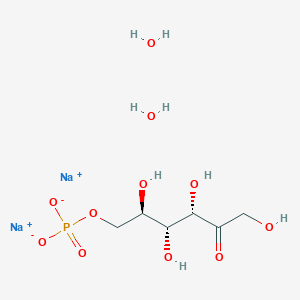
![2-[2-(2-aminopropanoylamino)propanoylamino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B14748446.png)
